N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the methylsulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base.
Cyclopentanecarboxamide formation: This can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety, potentially forming amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for diseases due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved could be related to signal transduction, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Thiophene derivatives: Often used in organic electronics and as pharmaceuticals.
Cyclopentanecarboxamides: Studied for their potential as anti-inflammatory and analgesic agents.
Uniqueness
The uniqueness of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-27(24,25)22-12-4-6-15-8-9-16(14-17(15)22)21-19(23)20(10-2-3-11-20)18-7-5-13-26-18/h5,7-9,13-14H,2-4,6,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUJLYFVKGVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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